4-Isopropyl-6-methyltetralone
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Overview
Description
4-Isopropyl-6-methyltetralone is an organic compound with the molecular formula C14H18O. It is also known by other names such as 4-Isopropyl-6-methyl-3,4-dihydro-1(2H)-naphthalenone and 10-nor-Calamenen-10-one . This compound is a sesquiterpene and a volatile metabolite found in plants like Salvia fruticosa.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-6-methyltetralone can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an aromatic substrate reacts with an acid chloride in the presence of an aluminum chloride catalyst to introduce an acyl group into the aromatic ring . This reaction is an example of electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-6-methyltetralone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or functionalized derivatives.
Scientific Research Applications
4-Isopropyl-6-methyltetralone has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Industry: Used in the production of fragrances and flavoring agents due to its volatile nature.
Mechanism of Action
The mechanism of action of 4-Isopropyl-6-methyltetralone involves its interaction with specific molecular targets and pathways. As an antimicrobial agent, it disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes, reducing inflammation and pain.
Comparison with Similar Compounds
4-Isopropyl-6-methyltetralone can be compared with other similar compounds such as:
- 4-Isopropyl-6-methyl-3,4-dihydro-1(2H)-naphthalenone
- 10-nor-Calamenen-10-one
- 4-Isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-one
These compounds share similar structural features but may differ in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of isopropyl and methyl groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
6-methyl-4-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-9(2)11-6-7-14(15)12-5-4-10(3)8-13(11)12/h4-5,8-9,11H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZXBPVAPQXAMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)CCC2C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423897 |
Source
|
Record name | 4-Isopropyl-6-methyltetral-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57494-10-7 |
Source
|
Record name | 4-Isopropyl-6-methyltetral-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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